3-[(4-Fluorobenzyl)oxy]piperidine
CAS No.: 933736-19-7
Cat. No.: VC2983928
Molecular Formula: C12H16FNO
Molecular Weight: 209.26 g/mol
* For research use only. Not for human or veterinary use.
![3-[(4-Fluorobenzyl)oxy]piperidine - 933736-19-7](/images/structure/VC2983928.png)
Specification
CAS No. | 933736-19-7 |
---|---|
Molecular Formula | C12H16FNO |
Molecular Weight | 209.26 g/mol |
IUPAC Name | 3-[(4-fluorophenyl)methoxy]piperidine |
Standard InChI | InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12/h3-6,12,14H,1-2,7-9H2 |
Standard InChI Key | HHIHAEIWKSVRHP-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)OCC2=CC=C(C=C2)F |
Canonical SMILES | C1CC(CNC1)OCC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Properties
3-[(4-Fluorobenzyl)oxy]piperidine is characterized by a piperidine ring with an oxy-methylene bridge connecting to a 4-fluorophenyl group. The compound exists in its free base form as well as in various salt forms, with the hydrochloride salt being particularly well-documented.
Basic Properties
The compound exhibits the following physicochemical characteristics:
Property | Value |
---|---|
CAS Number | 1219980-98-9 (hydrochloride salt) |
Molecular Formula | C₁₂H₁₆FNO (free base) / C₁₂H₁₇ClFNO (hydrochloride) |
Molecular Weight | 209.26 g/mol (free base) / 245.72 g/mol (hydrochloride) |
IUPAC Name | 3-[(4-fluorophenyl)methoxy]piperidine |
InChI Key | SYUAJBBFHSPWHD-UHFFFAOYSA-N |
The molecule's structure features a six-membered piperidine ring with a secondary amine functional group, an ether linkage at the 3-position, and a 4-fluorobenzyl moiety . This unique structural arrangement contributes to its interesting biochemical properties.
Structural Characteristics
The compound's molecular architecture includes several key functional groups that influence its reactivity and biological interactions:
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Piperidine ring: A saturated heterocyclic amine providing basic properties
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Ether linkage: Creating a flexible connection between the aromatic and heterocyclic portions
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4-Fluorophenyl group: Contributing to lipophilicity and potential hydrogen bond interactions
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Secondary amine: Offering hydrogen bond donor capabilities and providing a site for protonation
These structural elements create a molecule with balanced lipophilicity and hydrophilicity, characteristics that are crucial for biological activity and membrane permeability .
Synthesis Methods
Alternative Methods
Alternative synthesis approaches may include:
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Reductive amination methods
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Ring-closing reactions of acyclic precursors
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Functional group interconversion from related piperidine derivatives
These synthetic routes generally require careful control of reaction conditions to avoid side reactions at the relatively reactive piperidine nitrogen .
Pharmacological Properties
Receptor Interactions
Compounds containing the piperidine-fluorobenzyl structural motif have demonstrated interactions with various receptor systems:
Receptor Type | Binding Affinity | Functional Effect |
---|---|---|
Serotonin Transporter (SERT) | Moderate to High | Potential inhibition |
5-HT1A Receptors | Typically Low | Variable |
α2-adrenoceptors | Typically Low | Variable |
The specific binding profile of 3-[(4-Fluorobenzyl)oxy]piperidine would require dedicated receptor binding studies, but structural analogues suggest potential activity at these targets .
Biological Activities and Applications
Structure-Activity Relationships
Studies on related compounds have established several structure-activity relationships that may apply to 3-[(4-Fluorobenzyl)oxy]piperidine:
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The position of the fluorine atom on the benzyl ring significantly affects biological activity, with 4-fluoro often providing optimal properties for SERT binding .
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The nature of the linker between the piperidine and the aromatic portion (in this case, an oxy-methylene bridge) influences receptor selectivity and binding affinity .
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The substitution pattern on the piperidine ring can dramatically alter the pharmacological profile, with 3-substitution often yielding different activities compared to 4-substitution .
Comparison with Related Compounds
Positional Isomers
The properties of 3-[(4-Fluorobenzyl)oxy]piperidine can be compared with its positional isomers:
Compound | Position of Substitution | Notable Differences |
---|---|---|
3-[(4-Fluorobenzyl)oxy]piperidine | 3-position on piperidine | Subject of this report |
4-[(4-Fluorobenzyl)oxy]piperidine | 4-position on piperidine | Often shows different receptor selectivity |
3-[(3-Fluorobenzyl)oxy]piperidine | 3-position on benzyl group | Different electronic distribution affecting binding |
4-[(3-Fluorobenzyl)oxy]piperidine | 4-position on piperidine, 3-position on benzyl | Combined effects of both positional changes |
The literature indicates that these subtle structural differences can lead to significant changes in pharmacological profiles, underscoring the importance of precise molecular design in drug development .
Structural Analogues with Different Functional Groups
Beyond positional isomers, other structural variations include:
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Replacement of the oxygen linker with methylene or other groups
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Substitution of fluorine with other halogens or functional groups
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Addition of substituents to the piperidine ring
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Incorporation into larger molecular structures
For example, compounds like 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine represent more complex analogues with additional functional groups that modify the biological activity profile .
Analytical Methods for Characterization
Spectroscopic Identification
The characterization of 3-[(4-Fluorobenzyl)oxy]piperidine typically involves multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify key structural features, including the piperidine ring protons, benzyl methylene group, and aromatic protons.
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns. The characteristic fragments for piperidine derivatives often include the loss of the fluorobenzyl group .
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Infrared Spectroscopy (IR): Can identify functional groups including the secondary amine, ether linkage, and aromatic C-F stretching.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for purity assessment and quantification of piperidine derivatives. These methods can be coupled with mass spectrometry for enhanced sensitivity and specificity .
Current Research Directions
Structure Optimization Studies
Ongoing research involves structural modifications to optimize:
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Receptor selectivity
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Metabolic stability
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Blood-brain barrier penetration
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Reduced off-target effects
For instance, studies on related compounds have investigated the effects of introducing additional substituents or modifying the linker between the piperidine and aromatic portions .
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